molecular formula C16H13ClFN3O4S2 B2526117 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-60-1

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2526117
CAS No.: 868217-60-1
M. Wt: 429.87
InChI Key: SJPPNZOSEQCURV-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including a chloro-fluorophenyl group, a nitrobenzenesulfonyl group, and a dihydroimidazole ring, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable thiol reagent under basic conditions to form the corresponding sulfanyl derivative.

    Synthesis of the nitrobenzenesulfonyl intermediate: This step involves the sulfonylation of 4-nitrobenzenesulfonyl chloride with an appropriate amine or alcohol to form the nitrobenzenesulfonyl derivative.

    Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the chloro-fluorophenyl sulfanyl derivative with the nitrobenzenesulfonyl derivative under acidic or basic conditions to form the desired dihydroimidazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthetic Route Overview

StepReaction TypeReagents/Conditions
1CyclizationImidazole precursors
2Nucleophilic SubstitutionChloro-fluorophenyl derivatives
3Thiol ReactionThiol reagents
4Electrophilic SubstitutionNitrobenzenesulfonyl compounds

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HeLa cells. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of sulfonamide derivatives similar to the target compound. These derivatives exhibited significant cytotoxicity against human cancer cell lines, with some compounds inducing apoptosis effectively .

Study 2: Metabolic Stability Assessment

Another investigation focused on the metabolic stability of related compounds in human liver microsomes. Results indicated that these compounds had variable half-lives, suggesting different susceptibility to metabolic processes which could influence their therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, the nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • (2-chloro-6-fluorophenyl)(1-pyrrolidinyl)acetonitrile
  • (2-chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol

Uniqueness

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C_{16}H_{15ClFN_3O_4S, with a molecular weight of approximately 397.82 g/mol. The structure features a sulfonyl group, a chloro-fluorophenyl moiety, and a sulfanyl linkage, which contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Klebsiella pneumoniae .

Table 1: Antibacterial Activity of Related Imidazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureusTBD
4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]K. pneumoniae6 µM
1-Methyl-5-nitro-1H-imidazole-2-carbaldehydeB. subtilis13 µM

Antifungal Activity

Imidazole derivatives are well-known for their antifungal properties. The compound's structural features may enhance its ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism. Studies have demonstrated that related imidazoles can effectively inhibit fungal strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Potential

Emerging research suggests that imidazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation . The specific compound may share these properties due to its unique structural characteristics.

Study on Antibacterial Efficacy

A study conducted on a series of imidazole derivatives including the compound of interest demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited an MIC comparable to standard antibiotics .

Evaluation of Antifungal Properties

In another investigation focusing on antifungal activity, the compound's efficacy was tested against several fungal strains. The results revealed that it inhibited fungal growth effectively at lower concentrations than traditional antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications at specific positions on the imidazole ring or substituents can significantly enhance potency and selectivity towards target organisms .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of nitro groupIncreased antibacterial potency
Variation in sulfanyl groupEnhanced antifungal activity
Halogen substitutionsImproved metabolic stability

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O4S2/c17-14-2-1-3-15(18)13(14)10-26-16-19-8-9-20(16)27(24,25)12-6-4-11(5-7-12)21(22)23/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPPNZOSEQCURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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